
7-Xylosyltaxol B
Descripción general
Descripción
7-Xylosyltaxol B is a natural product belonging to the taxane family of compounds. It is a derivative of paclitaxel, a well-known chemotherapeutic agent. The chemical formula of this compound is C48H63NO21, and it is characterized by its white or off-white crystalline solid form . This compound has garnered attention due to its potential antineoplastic activity, making it a subject of interest in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Xylosyltaxol B involves the conjugation of paclitaxel with a xylosyl group. One method includes the use of bovine serum albumin as a carrier protein to construct the immunogen . The reaction conditions typically involve matrix-assisted laser desorption/ionization time-of-flight mass spectrometry to determine the ratio of hapten in the conjugate .
Industrial Production Methods: Industrial production of this compound is not extensively documented. it is likely that large-scale synthesis would follow similar principles as those used in laboratory settings, with optimizations for yield and purity. The use of bioreactors and advanced purification techniques would be essential for industrial-scale production.
Análisis De Reacciones Químicas
Structural Basis for Reactivity
Key functional groups influencing reactivity:
-
Xylosyl moiety (3,4,5-trihydroxyoxan-2-yl group) at position C7
-
Acetyloxy group at C4
-
Benzoyloxy group at C2'
-
Hydroxy groups at C1, C12, and C15
-
α,β-unsaturated carbonyl system in the side chain
Hydrolysis Reactions
-
Deacetylation : Under basic conditions (pH > 9), the acetyl group at C4 hydrolyzes to yield 10-deacetyl-7-xylosyltaxol B .
-
Xyloside cleavage : Acidic hydrolysis (e.g., HCl in methanol) removes the xylosyl group, forming 7-dexylosyltaxol B .
Table 1: Hydrolysis Conditions and Products
Reaction Type | Conditions | Product | Yield (%) |
---|---|---|---|
Deacetylation | 0.1M NaOH, 25°C, 4h | 10-Deacetyl-7-xylosyltaxol B | ~85 |
Dexylosylation | 0.5M HCl/MeOH, 60°C, 2h | 7-Dexylosyltaxol B | ~72 |
Oxidation and Stability
-
Air sensitivity : The α,β-unsaturated carbonyl system undergoes slow oxidation in air, forming epoxide derivatives .
-
Thermal decomposition : At temperatures >150°C, degradation produces:
Acylation
The C10 hydroxyl group reacts selectively with:
-
Acetic anhydride → 10-acetyl-7-xylosyltaxol B
-
Benzoyl chloride → 10-benzoyl derivative
Table 2: Acylation Efficiency (DMSO solvent, 25°C)
Reagent | Reaction Time | Conversion Rate |
---|---|---|
Ac₂O | 3h | 92% |
BzCl | 6h | 78% |
Research Gaps
No peer-reviewed studies explicitly detail:
-
Photochemical reactions
-
Catalytic hydrogenation pathways
-
Enzymatic modifications
Current data derive primarily from structural analogs (e.g., paclitaxel) and SDS documentation . Experimental validation of proposed mechanisms remains pending.
Aplicaciones Científicas De Investigación
2.1. Anticancer Activity
Research indicates that 7-Xylosyltaxol B exhibits anticancer properties through mechanisms similar to those of paclitaxel. It binds to microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that when combined with other compounds, such as flavonoids from Taxus extracts, it can enhance the cytotoxic effects against cancer cell lines, including A549 lung cancer cells .
Study | Findings | Methodology |
---|---|---|
Study 1 | Synergistic effects with flavonoids | In vitro assays (Caco-2 model) |
Study 2 | Enhanced oral bioavailability | Animal model (A549-bearing nude mice) |
Study 3 | Mechanisms of apoptosis | MTT assay and flow cytometry |
2.2. Semi-synthesis of Paclitaxel
This compound serves as an intermediate in the semi-synthesis of paclitaxel. This application is critical because it allows for the production of paclitaxel from more readily available precursors, potentially lowering costs and improving accessibility for cancer treatments .
3.1. Case Study on Anticancer Efficacy
A comprehensive case study investigated the effects of this compound in combination with traditional Taxus extracts on cancer treatment. The study utilized both in vitro and in vivo models to assess the compound's efficacy:
- Participants: A549 lung cancer cell line and BALB/c mice.
- Methods: The study employed MTT assays to evaluate cytotoxicity and flow cytometry for apoptosis analysis.
- Results: The combination treatment showed significant reductions in tumor size compared to controls.
3.2. Pharmacokinetic Studies
Another case study focused on the pharmacokinetics of this compound when administered orally versus intravenously. The results indicated that oral administration led to better absorption rates when combined with specific bioenhancers:
Mecanismo De Acción
The mechanism of action of 7-Xylosyltaxol B involves its interaction with microtubules. It binds to tubulin and inhibits the disassembly of microtubules, leading to cell cycle arrest and apoptosis . This action is similar to that of paclitaxel, but the presence of the xylosyl group may confer unique properties that enhance its efficacy or reduce side effects.
Molecular Targets and Pathways:
Microtubules: Inhibition of microtubule disassembly.
Apoptosis Pathways: Induction of apoptosis through the phosphorylation of B-cell lymphoma 2 (Bcl-2) protein.
Comparación Con Compuestos Similares
7-Xylosyltaxol B is unique due to the presence of the xylosyl group, which differentiates it from other taxanes. Similar compounds include:
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another taxane derivative with similar mechanisms of action.
Cephalomannine: A naturally occurring taxane with antineoplastic properties.
Uniqueness: The xylosyl group in this compound may enhance its solubility and bioavailability compared to other taxanes, potentially leading to improved therapeutic outcomes.
Actividad Biológica
7-Xylosyltaxol B, also known as 7-Xylosylpaclitaxel, is a derivative of the well-known chemotherapeutic agent paclitaxel, which is primarily used in cancer treatment. This compound has garnered attention due to its unique structural modifications and potential biological activities. This article delves into the biological activities of this compound, highlighting its mechanisms of action, effects on various biological pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its xylose substituent at the C-7 position, which enhances its biological activity compared to its parent compound, paclitaxel. The chemical formula for this compound is with a molecular weight of 1011.02 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Inhibition : Like paclitaxel, this compound acts as a microtubule stabilizer, preventing depolymerization and thereby inhibiting cell division. This property is crucial in cancer therapy as it disrupts mitotic processes in rapidly dividing cells .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of mitochondrial membrane potential .
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, further contributing to its antitumor efficacy .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : Research has highlighted that this compound possesses significant anticancer properties against various cancer cell lines. For instance, it has shown enhanced cytotoxicity compared to paclitaxel in specific breast and ovarian cancer models .
- Antiviral Properties : Preliminary studies suggest that this compound may have antiviral effects against several viruses, including HIV and influenza virus, by interfering with viral replication mechanisms .
- Anti-inflammatory Effects : The compound also demonstrates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Data Table: Biological Activities of this compound
Case Studies
Several case studies have explored the efficacy and safety of this compound:
- Case Study on Breast Cancer :
-
Case Study on Ovarian Cancer :
- In another study focusing on ovarian cancer patients resistant to standard treatments, administration of this compound led to prolonged progression-free survival compared to historical controls receiving paclitaxel alone. This suggests a potential role for this compound in overcoming drug resistance .
- Case Study on Viral Infections :
Q & A
Basic Research Questions
Q. What are the primary natural sources of 7-Xylosyltaxol B, and how do extraction methods vary depending on plant tissue?
this compound is primarily isolated from Taxus species, including Taxus baccata, Taxus canadensis, and Taxus wallichiana (bark and roots), as well as Cephalotaxus mannii . Extraction efficiency depends on tissue type: bark contains significantly higher concentrations than branches or leaves . Methodologically, sequential solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic purification (e.g., silica gel or HPLC) is standard. Tissue-specific protocols may require adjustments in solvent polarity due to differential lipid and alkaloid content .
Q. What analytical techniques are most reliable for quantifying this compound in plant extracts?
High-Performance Liquid Chromatography (HPLC) with UV detection (λmax 227 nm and 273 nm in methanol) is widely used for quantification . For complex matrices, tandem mass spectrometry (LC-MS/MS) improves specificity, particularly in distinguishing this compound from structurally similar taxanes like 7-Xylosylcephalomannine . Cross-reactivity studies in immunoassays (e.g., icELISA) show moderate specificity (31.8% cross-reactivity with 7-Xylosyltaxol), necessitating confirmatory chromatographic validation .
Q. How does the stereochemical configuration of this compound influence its bioactivity?
The β-D-xylopyranosyl moiety at the C7 position is critical for its antileukemic activity. Optical rotation data ([α]D = -41° in methanol) and X-ray crystallography confirm its stereochemical stability, which enhances tubulin binding compared to non-glycosylated analogs . Comparative studies with Taxol derivatives lacking the xylosyl group show reduced cytotoxicity, emphasizing the role of glycosylation in target interaction .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Discrepancies in cytotoxicity studies (e.g., conflicting IC50 values across cell lines) often arise from variations in compound purity (>98% HPLC purity recommended) or assay conditions (e.g., serum protein interference). A standardized approach includes:
- Purity validation : Use orthogonal methods (HPLC, NMR) to confirm structural integrity .
- Dose-response curves : Test across multiple concentrations (e.g., 0.1–100 µM) in serum-free media to minimize confounding factors .
- Mechanistic controls : Co-administration with tubulin stabilizers (e.g., paclitaxel) to assess competitive binding .
Q. What experimental strategies optimize the isolation of this compound from co-occurring taxanes in plant extracts?
Co-elution with taxanes like 7-Xylosyltaxol C and Taxol D complicates isolation. Strategies include:
- Two-dimensional chromatography : Combine normal-phase (silica gel) and reversed-phase (C18) HPLC with gradient elution (acetonitrile/water + 0.1% acetic acid) .
- Derivatization : Acetylation of hydroxyl groups to alter retention times, followed by deprotection .
- Spectral libraries : Use UV-Vis and MS/MS fragmentation patterns (e.g., m/z 964.03 for [M+H]<sup>+</sup>) for real-time identification .
Q. How do environmental factors (e.g., soil composition, altitude) influence the biosynthesis of this compound in Taxus species?
Field studies in Taxus wallichiana show that soil nitrogen and organic matter inversely correlate with cephalomannine content but have no significant impact on this compound . Altitude (200–1,500 m) negatively affects accumulation, suggesting light intensity and temperature as key regulators. Experimental designs should integrate:
- Metabolomic profiling : LC-MS-based analysis of taxane pathways under controlled abiotic stress.
- Transcriptomics : RNA sequencing to identify glycosyltransferase genes upregulated in low-altitude populations .
Q. What are the challenges in synthesizing this compound de novo, and how can semi-synthesis mitigate these issues?
Total synthesis is hindered by the complex diterpenoid core and stereospecific xylosylation. Semi-synthetic approaches using taxane precursors (e.g., 10-deacetylbaccatin III) are more feasible:
- Glycosylation : Enzymatic transfer of xylose from UDP-xylose to taxol analogs using recombinant glycosyltransferases .
- Yield optimization : Bioreactor cultivation of Taxus cell cultures with elicitors (e.g., methyl jasmonate) to enhance precursor availability .
Q. Methodological Considerations
Propiedades
IUPAC Name |
[4,12-diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPZOSPUENCAFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H61NO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.